molecular formula C21H23FN2O5S2 B13051460 (S)-(3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate

(S)-(3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B13051460
M. Wt: 466.6 g/mol
InChI Key: JLDPJKVAJJNZGJ-KRWDZBQOSA-N
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Description

(S)-(3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated aromatic ring, a thiomorpholine moiety, and an oxazolidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the fluorinated aromatic and thiomorpholine groups. Common reagents used in these reactions include fluorinated benzene derivatives, thiomorpholine, and oxazolidinone precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(S)-(3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(3-(3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate: Lacks the thiomorpholine group.

    (S)-(3-(4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate: Lacks the fluorine atom.

    (S)-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate: Contains a morpholine group instead of thiomorpholine.

Uniqueness

The uniqueness of (S)-(3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate lies in its combination of a fluorinated aromatic ring, a thiomorpholine moiety, and an oxazolidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C21H23FN2O5S2

Molecular Weight

466.6 g/mol

IUPAC Name

[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H23FN2O5S2/c1-15-2-5-18(6-3-15)31(26,27)28-14-17-13-24(21(25)29-17)16-4-7-20(19(22)12-16)23-8-10-30-11-9-23/h2-7,12,17H,8-11,13-14H2,1H3/t17-/m0/s1

InChI Key

JLDPJKVAJJNZGJ-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F

Origin of Product

United States

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